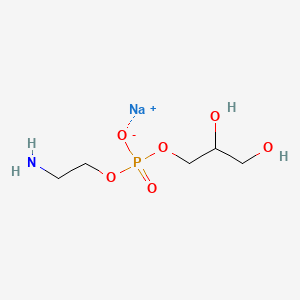

Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate

CAS No.:

Cat. No.: VC14539039

Molecular Formula: C5H13NNaO6P

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NNaO6P |

|---|---|

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate |

| Standard InChI | InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | LMVDUYIAODUIQA-UHFFFAOYSA-M |

| Canonical SMILES | C(COP(=O)([O-])OCC(CO)O)N.[Na+] |

Introduction

Structural Characteristics and Stereochemistry

The molecular structure of sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate comprises three key moieties:

-

A 2-aminoethyl group (–CH₂CH₂NH₂) linked to the phosphate.

-

A 2,3-dihydroxypropyl group (–CH₂CH(OH)CH₂OH) esterified to the phosphate.

The stereochemistry is critical, as the (2S)-configuration of the dihydroxypropyl group dictates its biological activity. This configuration aligns with the natural sn-glycerol-3-phosphate backbone, facilitating mimicry in enzymatic processes .

Table 1: Key Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NNaO₆P | |

| Molecular Weight | 237.12 g/mol | |

| Stereochemistry | (2S)-2,3-dihydroxypropyl configuration | |

| CAS Number | 1190-00-7 |

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically involves phosphonate esterification and subsequent deprotection:

-

Nucleophilic Opening: (S)-2-(trityloxymethyl)oxirane reacts with nucleobases (e.g., adenine) under basic conditions to form the glycerophosphoryl backbone .

-

Phosphonate Introduction: Diisopropyl tosyloxymethanephosphonate is coupled to the intermediate, followed by deprotection with bromotrimethylsilane .

-

Sodium Salt Formation: The free phosphonic acid is neutralized with sodium hydroxide.

Alternative Methods:

-

Mitsunobu Reaction: Purine bases are coupled with dialkyl phosphonates using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

-

Prodrug Derivatization: Amino acid esters (e.g., isopropyl phenylalanine) are added to enhance cellular uptake .

Table 2: Synthetic Precursors and Conditions

Physicochemical Properties

Physical Constants

Biological Significance and Mechanisms

Enzyme Inhibition

The compound acts as a non-hydrolyzable phosphate mimic, inhibiting enzymes that process natural phosphates. For example:

-

Adenylate Cyclase Toxin (ACT): Inhibits ACT from Bordetella pertussis (IC₅₀ = 16 nM) .

-

DNA Polymerases: Metabolized to diphosphates, terminating DNA chain elongation (e.g., PMEG diphosphate) .

Applications in Medicinal Chemistry

Antiviral Agents

-

Acyclic Nucleoside Phosphonates (ANPs): Serve as precursors to drugs like tenofovir (HIV) and cidofovir (CMV) .

-

Cytostatics: PMEG derivatives inhibit tumor growth by disrupting DNA replication .

Biochemical Probes

Used to study membrane dynamics and enzyme-substrate interactions due to its structural similarity to phospholipids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume